molecular formula C11H15NO2S B12965468 (R)-2-Amino-4-(benzylthio)butanoic acid

(R)-2-Amino-4-(benzylthio)butanoic acid

Cat. No.: B12965468
M. Wt: 225.31 g/mol
InChI Key: KIPDMPPOTUGMPW-SNVBAGLBSA-N
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Description

®-2-Amino-4-(benzylthio)butanoic acid is an organic compound that belongs to the class of amino acids It features a benzylthio group attached to the butanoic acid backbone, making it a unique derivative of cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(benzylthio)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and benzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The benzyl group is introduced to the cysteine molecule through a nucleophilic substitution reaction, where the thiol group of cysteine attacks the benzyl chloride, resulting in the formation of ®-2-Amino-4-(benzylthio)butanoic acid.

Industrial Production Methods

Industrial production of ®-2-Amino-4-(benzylthio)butanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(benzylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzylthio group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-4-(benzylthio)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate redox states in biological systems.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(benzylthio)butanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in redox reactions.

    Pathways Involved: It can modulate the redox state of cells by participating in the formation and reduction of disulfide bonds, thereby affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A naturally occurring amino acid with a thiol group.

    S-allyl cysteine: A derivative of cysteine with an allyl group instead of a benzyl group.

    S-methyl cysteine: Another derivative with a methyl group.

Uniqueness

®-2-Amino-4-(benzylthio)butanoic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to other cysteine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(2R)-2-amino-4-benzylsulfanylbutanoic acid

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1

InChI Key

KIPDMPPOTUGMPW-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CSCCC(C(=O)O)N

Origin of Product

United States

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